{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine
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Overview
Description
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar compounds to {4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine include other piperidine derivatives and phenylmethanamine analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, compounds like 4-(2-methylpiperidin-1-yl)benzonitrile and 4-(2-methylpiperidin-1-yl)benzaldehyde are structurally related but exhibit different reactivity and applications .
Properties
IUPAC Name |
[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-9-16(12)11-14-7-5-13(10-15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZMUGCUSTZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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